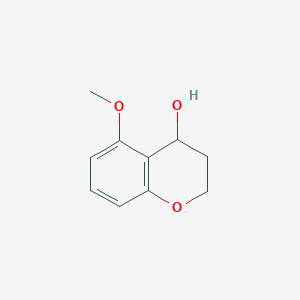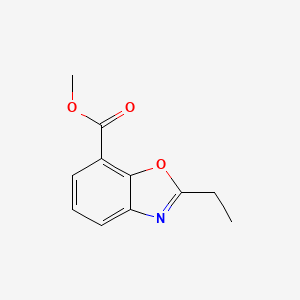
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate
Overview
Description
“Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate” is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1. Initially, 2- (chloromethyl)-1 H -benzo [ d ]imidazole ( I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .Chemical Reactions Analysis
The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .Physical And Chemical Properties Analysis
The molecular formula of “Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate” is C11H11NO3 . Its molecular weight is 205.21 .Scientific Research Applications
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzoxazole derivatives have been synthesized and checked for their in vitro antimicrobial activity against various bacterial and fungal strains .
- Methods of Application: The compounds were synthesized and screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .
- Results: The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzoxazole derivatives have been evaluated for their in vitro anticancer activity .
- Methods of Application: Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
- Results: Certain compounds had better anticancer activity in comparison to 5-fluorouracil .
properties
IUPAC Name |
methyl 2-ethyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-9-12-8-6-4-5-7(10(8)15-9)11(13)14-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKGYABLAWEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)
![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)
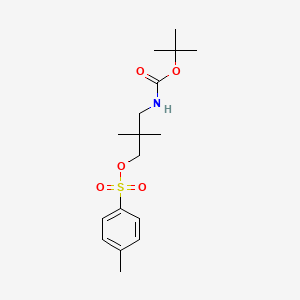
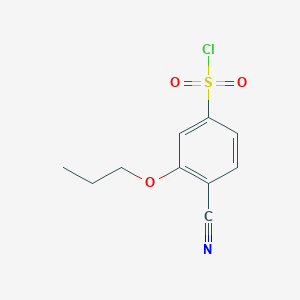
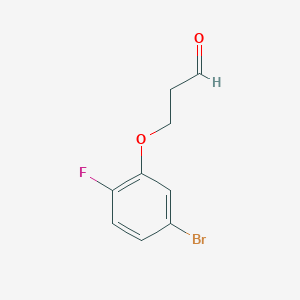
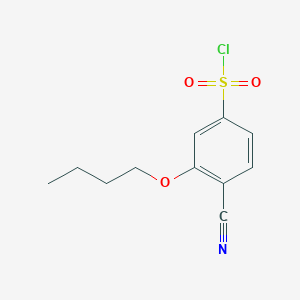


![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
